molecular formula C19H25NO B12741434 Dinormethadol CAS No. 51230-44-5

Dinormethadol

Cat. No.: B12741434
CAS No.: 51230-44-5
M. Wt: 283.4 g/mol
InChI Key: IZZIQFNJHDNHIZ-UHFFFAOYSA-N
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Description

Dinormethadol, also known as L-alpha-Acetyl-N,N-dinormethadol, is a synthetic opioid analgesic. It is an active metabolite of the opioid l-alpha-acetylmethadol (LAAM) and is known for its potent analgesic properties. This compound is structurally related to methadone and is used primarily in the management of opioid dependence and chronic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinormethadol can be synthesized through the demethylation of l-alpha-acetylmethadol (LAAM). The process involves the removal of methyl groups from LAAM to produce this compound. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar demethylation processes. The production process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Dinormethadol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinormethadol has several scientific research applications, including:

Mechanism of Action

Dinormethadol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia and euphoria. The binding of this compound to these receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This results in the modulation of pain signals and provides relief from pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its potent analgesic effects and its role as an active metabolite of LAAM. It has a longer duration of action compared to methadone, making it effective for long-term pain management and opioid dependence treatment. Additionally, its metabolic profile and interaction with opioid receptors provide insights into the development of new opioid-based therapies .

Properties

CAS No.

51230-44-5

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

6-amino-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C19H25NO/c1-3-18(21)19(14-15(2)20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,21H,3,14,20H2,1-2H3

InChI Key

IZZIQFNJHDNHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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